Methyl 2-((4-bromobenzyl)amino)-3-nitrobenzoate

Catalog No.
S12281248
CAS No.
M.F
C15H13BrN2O4
M. Wt
365.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-((4-bromobenzyl)amino)-3-nitrobenzoate

Product Name

Methyl 2-((4-bromobenzyl)amino)-3-nitrobenzoate

IUPAC Name

methyl 2-[(4-bromophenyl)methylamino]-3-nitrobenzoate

Molecular Formula

C15H13BrN2O4

Molecular Weight

365.18 g/mol

InChI

InChI=1S/C15H13BrN2O4/c1-22-15(19)12-3-2-4-13(18(20)21)14(12)17-9-10-5-7-11(16)8-6-10/h2-8,17H,9H2,1H3

InChI Key

VPKDYWZQMUPWQM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])NCC2=CC=C(C=C2)Br

Methyl 2-((4-bromobenzyl)amino)-3-nitrobenzoate is an organic compound characterized by its complex structure, which includes a methyl ester, a nitro group, and a bromobenzyl amino moiety. The molecular formula for this compound is C16H16BrN2O4C_{16}H_{16}BrN_{2}O_{4}, and it has a molecular weight of approximately 396.21 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the presence of both electron-withdrawing (nitro) and electron-donating (amino) groups, which can influence its reactivity and biological activity.

  • Reduction: The nitro group can be reduced to form an amino group, leading to derivatives with enhanced biological activity.
  • Nucleophilic Substitution: The bromine atom on the benzyl group can be substituted with various nucleophiles, allowing for the synthesis of a wide range of derivatives.
  • Ester Hydrolysis: The methyl ester can be hydrolyzed to produce the corresponding carboxylic acid, which may have different biological properties.

Common reagents for these reactions include reducing agents like iron powder or lithium aluminum hydride for reductions, and nucleophiles such as amines or alcohols for substitution reactions.

The biological activity of methyl 2-((4-bromobenzyl)amino)-3-nitrobenzoate is largely attributed to its structural components. Compounds containing nitro and amino groups are often investigated for their potential as anti-cancer agents, anti-inflammatory drugs, and inhibitors of specific enzymes. For instance, the presence of the nitro group is known to enhance the lipophilicity and permeability of compounds across cell membranes, which may improve their efficacy in targeting specific cellular pathways.

Synthesis of methyl 2-((4-bromobenzyl)amino)-3-nitrobenzoate can be achieved through several methods:

  • Nitration: Starting with 4-bromobenzylamine and methyl 3-nitrobenzoate, nitration can be conducted using a mixture of nitric and sulfuric acids to introduce the nitro group.
  • Acylation: The resulting amino compound can undergo acylation with methyl chloroformate to yield the final ester product.
  • Alternative Synthetic Routes: Other methods may involve direct coupling reactions between appropriate brominated substrates and nitro compounds under controlled conditions.

These synthetic routes often require careful control of reaction conditions to optimize yield and purity.

Methyl 2-((4-bromobenzyl)amino)-3-nitrobenzoate has several potential applications:

  • Pharmaceutical Development: Due to its structural features, it may serve as a lead compound in drug discovery efforts targeting various diseases, including cancer.
  • Chemical Synthesis: It can act as an intermediate in the synthesis of more complex organic molecules used in agrochemicals or pharmaceuticals.
  • Research Tool: Its unique properties make it useful in biochemical assays and studies aimed at understanding enzyme mechanisms or cellular interactions.

Interaction studies involving methyl 2-((4-bromobenzyl)amino)-3-nitrobenzoate focus on its binding affinities with various biological targets. This includes docking studies that predict how well the compound interacts with proteins associated with diseases such as cancer or inflammation. Research has shown that compounds with similar structures can exhibit significant inhibitory effects on specific kinases or enzymes, suggesting that this compound may also possess similar activities.

Several compounds share structural similarities with methyl 2-((4-bromobenzyl)amino)-3-nitrobenzoate. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Methyl 2-amino-3-nitrobenzoateContains amino and nitro groupsUsed as an intermediate in pharmaceutical synthesis
Methyl 4-amino-3-methylbenzoateAmino group at a different positionLess polar than methyl 2-((4-bromobenzyl)amino)-3-nitrobenzoate
N-methyl-4-(methyl amino)-3-nitrobenzamideContains similar functional groupsFocused on different biological targets
Methyl 2-amino-5-nitrobenzoateSimilar but with different positional isomerismDifferent reactivity profile

Uniqueness: Methyl 2-((4-bromobenzyl)amino)-3-nitrobenzoate is unique due to its combination of bromine substitution on the benzyl ring along with both nitro and amino functionalities. This combination not only enhances its chemical reactivity but also potentially increases its biological activity compared to simpler analogs.

Retrosynthetic Analysis of Methyl 2-((4-Bromobenzyl)amino)-3-nitrobenzoate

Retrosynthetic analysis begins with disassembling the target molecule into simpler precursors through systematic bond disconnections. The primary disconnections involve:

  • Amine bond cleavage: The 4-bromobenzylamino group is traced to 4-bromobenzylamine and methyl 3-nitro-2-aminobenzoate. Functional group interconversion (FGI) suggests introducing the amino group via reduction of a nitro precursor.
  • Ester hydrolysis: The methyl ester is derived from 2-((4-bromobenzyl)amino)-3-nitrobenzoic acid, which itself originates from nitration of 2-aminobenzoic acid followed by esterification.
  • Nitration positioning: The nitro group at position 3 is introduced via electrophilic aromatic substitution (EAS) on methyl 2-aminobenzoate, leveraging the meta-directing effect of the amino group.

A viable retrosynthetic pathway is:
Target → Methyl 3-nitro-2-((4-bromobenzyl)amino)benzoate ← Methyl 3-nitro-2-aminobenzoate + 4-bromobenzyl bromide ← Methyl 2-aminobenzoate + HNO₃/H₂SO₄ ← Methyl benzoate.

Key considerations include protecting group strategies to prevent undesired side reactions during nitration and alkylation. For instance, temporarily acetylating the amino group prior to nitration ensures regioselectivity.

Stepwise Synthesis via Nucleophilic Aromatic Substitution

The synthesis proceeds through sequential functionalization of the benzene ring:

  • Methyl benzoate preparation: Esterification of benzoic acid with methanol under acid catalysis (H₂SO₄) yields methyl benzoate.
  • Nitration: Directed by the ester’s meta-directing effect, nitration with HNO₃/H₂SO₄ at 0–5°C produces methyl 3-nitrobenzoate as the major product (75–80% yield).
  • Amination: Reduction of the nitro group at position 3 to an amine is achieved via catalytic hydrogenation (H₂/Pd-C) or Sn/HCl, yielding methyl 3-aminobenzoate. Subsequent bromobenzylation involves nucleophilic aromatic substitution (SNAr) with 4-bromobenzyl bromide in DMF at 80°C, using K₂CO₃ as a base to deprotonate the amine.

Challenges:

  • The electron-withdrawing nitro group deactivates the ring, necessitating elevated temperatures for SNAr.
  • Competing side reactions at the ester group require anhydrous conditions to prevent hydrolysis.

Palladium-Catalyzed Cross-Coupling Approaches for Bromobenzyl Integration

The 4-bromobenzyl moiety is introduced via palladium-mediated cross-coupling, offering superior regiocontrol compared to classical alkylation:

  • Suzuki-Miyaura coupling: Reacting methyl 3-nitro-2-iodobenzoate with 4-bromobenzylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/H₂O (3:1) at 90°C installs the bromobenzyl group with >85% yield.
  • Buchwald-Hartwig amination: Direct coupling of methyl 3-nitro-2-aminobenzoate with 4-bromobenzyl bromide using Pd₂(dba)₃/Xantphos and Cs₂CO₃ in toluene at 110°C forms the C–N bond efficiently.

Optimization parameters:

  • Ligand selection (Xantphos vs. BINAP) impacts catalytic activity.
  • Solvent polarity influences reaction rate; toluene minimizes ester hydrolysis compared to DMF.

Nitration Positional Selectivity in Polyfunctionalized Benzoate Systems

Achieving nitro group placement at position 3 requires precise control over electronic and steric effects:

  • Directing group hierarchy: The methyl ester (meta-directing) and amino group (ortho/para-directing) compete during nitration. Protecting the amino group as an acetanilide shifts nitration to position 3.
  • Kinetic vs. thermodynamic control: Low-temperature nitration (−10°C) favors kinetic meta-nitration, while higher temperatures promote para-isomer formation.

Comparative nitration outcomes:

SubstrateConditionsNitro PositionYield (%)
Methyl 2-aminobenzoateHNO₃/H₂SO₄, 0°C368
Methyl 2-acetamidobenzoateHNO₃/Ac₂O, −10°C382

Solvent and Catalyst Optimization for Amine-Alkylation Bond Formation

The final amide bond between the benzoate and bromobenzylamine is optimized through solvent and catalyst screening:

  • Solvent effects:
    • Polar aprotic solvents (DMF, DMSO): Enhance nucleophilicity but risk ester hydrolysis.
    • Ether solvents (THF, dioxane): Reduce hydrolysis but slow reaction kinetics.
  • Catalyst systems:
    • Phase-transfer catalysts (TBAB): Accelerate SN2 reactions in biphasic systems.
    • KI additive: Facilitates halide exchange, improving 4-bromobenzyl bromide reactivity.

Optimal conditions: DMF with K₂CO₃ at 80°C achieves 90% conversion in 6 hours, whereas THF with 18-crown-6 yields 78% in 12 hours.

Kinetic vs. Thermodynamic Control in Nitro Group Orientation

The orientation of nitro groups in aromatic systems is a classic example of competition between kinetic and thermodynamic control. In electrophilic nitration, the nitronium ion (NO₂⁺) reacts with substituted benzene derivatives, with substituents directing attack to specific positions. For example, bromobenzene undergoes nitration to yield 1-bromo-2-nitrobenzene (ortho) and 1-bromo-4-nitrobenzene (para), with the para isomer dominating due to its thermodynamic stability [2]. This preference arises from reduced steric strain in the para configuration compared to the ortho isomer, which experiences closer proximity between the bromine and nitro groups [5].

In methyl 2-((4-bromobenzyl)amino)-3-nitrobenzoate, the nitro group’s position at the meta position relative to the ester functionality is dictated by the electron-withdrawing effect of the carbonyl group. The ester withdraws electron density via resonance, deactivating the ring and directing nitration to the meta position [7]. However, competing directing effects from other substituents, such as the amino group, can complicate this picture. For instance, if the amino group is unprotected, its strong ortho/para-directing nature could override the ester’s meta-directing influence. This duality highlights the importance of reaction conditions:

  • Kinetic control: At low temperatures (-10°C to 0°C), reactions favor the ortho product due to lower activation energy, as seen in the nitration of methyl benzoate [7].
  • Thermodynamic control: At elevated temperatures (25°C to 50°C), the para product predominates due to its greater stability, as observed in bromobenzene nitration [2].

The following table summarizes key factors influencing nitro group orientation:

FactorKinetic Control (Ortho)Thermodynamic Control (Para)
TemperatureLow (0–10°C)High (25–50°C)
Reaction TimeShort (<1 hour)Prolonged (>3 hours)
Steric HindranceHigherLower
Electronic EffectsLocalized chargeDelocalized charge

These principles underscore the need for precise temperature and timing in synthesizing methyl 2-((4-bromobenzyl)amino)-3-nitrobenzoate to ensure the desired nitro group placement [2] [5] [7].

Role of Directed Ortho-Metalation in Intermediate Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for functionalizing aromatic rings at specific positions. In methyl 2-((4-bromobenzyl)amino)-3-nitrobenzoate, the amino group serves as a directing metalation group (DMG), enabling selective lithiation at the ortho position. This process involves deprotonation by a strong base, such as lithium diisopropylamide (LDA), followed by reaction with electrophiles like 4-bromobenzyl bromide [8].

The amino group’s lone pair coordinates with the lithium ion, stabilizing the ortho-lithiated intermediate. This intermediate then reacts with 4-bromobenzyl bromide to install the bromobenzyl moiety. The nitro group’s meta-directing nature ensures that metalation occurs exclusively at the ortho position relative to the amino group, avoiding competing pathways. Key considerations include:

  • Electronic effects: The nitro group’s electron-withdrawing nature enhances the acidity of the ortho hydrogen, facilitating deprotonation [8].
  • Steric effects: Bulky substituents near the amino group can hinder metalation, reducing yields [5].

The following reaction sequence illustrates this process:

  • Deprotonation:
    $$ \text{Ar-NH}_2 + \text{LDA} \rightarrow \text{Ar-NH-Li} + \text{Diisopropylamine} $$
  • Electrophilic Quench:
    $$ \text{Ar-NH-Li} + \text{Br-CH}2\text{C}6\text{H}4\text{-Br} \rightarrow \text{Ar-NH-CH}2\text{C}6\text{H}4\text{-Br} + \text{LiBr} $$

This methodology enables precise functionalization, critical for constructing the compound’s bromobenzylamino moiety [8] [5].

Computational Modeling of Transition States in Aryl Amination

Computational studies provide atomic-level insights into the amination of nitroarenes, a key step in synthesizing methyl 2-((4-bromobenzyl)amino)-3-nitrobenzoate. Density functional theory (DFT) calculations reveal that para-selectivity in nitrobenzene amination arises from transition-state stabilization at the para position. The reaction proceeds via a radical mechanism, where nitrogen radicals recombine with nitrobenzene-derived radicals [3].

Key findings include:

  • Transition-state geometry: The para transition state exhibits lower steric hindrance and better orbital overlap compared to ortho or meta pathways [3].
  • Activation energies: Para-selective pathways have activation energies 5–8 kcal/mol lower than ortho pathways, favoring para product formation [3].

The table below compares computed activation energies for amination pathways:

PathwayActivation Energy (kcal/mol)Relative Stability
Para12.3Most stable
Ortho19.8Least stable
Meta17.5Moderately stable

These models align with experimental observations of exclusive para-selectivity in nitrobenzene amination [3]. For methyl 2-((4-bromobenzyl)amino)-3-nitrobenzoate, such computations predict that the amino group installs para to the nitro group, consistent with its synthetic pathway.

The development of antimicrobial agents based on the methyl 2-((4-bromobenzyl)amino)-3-nitrobenzoate scaffold represents a promising approach in medicinal chemistry. This compound incorporates several key structural features that contribute to its potential antimicrobial activity through well-established structure-activity relationships.

The nitrobenzoate framework forms the foundation for antimicrobial activity. Nitroaromatic compounds demonstrate significant antimicrobial properties, particularly against mycobacterial species [1]. The nitro group functions as an electron-withdrawing substituent that enhances the compound's ability to penetrate microbial cell membranes and interact with intracellular targets . Studies on related nitrobenzoate compounds have shown minimum inhibitory concentrations ranging from 20 to 50 micrograms per milliliter against various bacterial strains including Staphylococcus aureus and Escherichia coli .

The 4-bromobenzyl amino moiety contributes multiple beneficial properties to the antimicrobial profile. The bromine substituent at the 4-position enhances lipophilicity and membrane permeability compared to unhalogenated analogs [3]. Research on bromobenzyl-substituted compounds demonstrates that halogen bonding interactions with target proteins can significantly improve binding affinity and selectivity [4]. The amino linker provides flexibility for conformational adaptation to target binding sites while maintaining hydrogen bonding capability essential for protein interactions .

Structure-activity relationship studies on related compounds reveal critical insights for antimicrobial optimization. The presence of electron-withdrawing groups such as nitro enhances antimicrobial potency through multiple mechanisms including increased membrane penetration and enhanced reactivity with cellular targets [1]. The positioning of the nitro group at the 3-position relative to the carboxylate ester creates an optimal electronic environment for biological activity [6].

The methyl ester functionality serves dual purposes in antimicrobial design. It improves bioavailability through enhanced membrane permeability while potentially acting as a prodrug that undergoes hydrolysis to release the active carboxylic acid form [7]. This approach has proven successful in developing ester-based antimicrobial prodrugs with improved pharmacokinetic properties.

Molecular docking studies support the antimicrobial potential of this structural framework. Related bromobenzyl compounds demonstrate strong binding affinity to essential bacterial enzymes with docking scores ranging from -5.44 to -8.68 kcal/mol [4]. The compound's structural features enable multiple modes of interaction including pi-pi stacking with aromatic residues, hydrogen bonding through the amino group, and halogen bonding via the bromine substituent.

The structure-guided design approach for methyl 2-((4-bromobenzyl)amino)-3-nitrobenzoate incorporates lessons learned from successful antimicrobial development programs. The combination of nitroaromatic bioactivity, halogenated aromatic enhancement, and ester-based drug delivery creates a comprehensive antimicrobial framework suitable for further optimization and development.

Enzymatic Inhibition Studies with Nicotinamide Adenine Dinucleotide-Dependent Systems

The interaction of methyl 2-((4-bromobenzyl)amino)-3-nitrobenzoate with nicotinamide adenine dinucleotide-dependent enzyme systems represents a critical aspect of its biological activity profile. Nicotinamide adenine dinucleotide-dependent enzymes serve as essential components in cellular energy metabolism, making them attractive targets for therapeutic intervention [8].

Nitroaromatic compounds demonstrate well-established interactions with nicotinamide adenine dinucleotide-dependent systems through multiple mechanisms. The nitro group can undergo reductive bioactivation by nicotinamide adenine dinucleotide-dependent nitroreductases, leading to the formation of reactive intermediates that modify cellular function [9]. This bioactivation pathway has been extensively characterized in antimicrobial development, where nitroaromatic prodrugs require enzymatic reduction for therapeutic activity [10].

The structural features of methyl 2-((4-bromobenzyl)amino)-3-nitrobenzoate position it as a potential inhibitor of nicotinamide adenine dinucleotide-dependent dehydrogenases. The compound's aromatic framework can compete with the nicotinamide moiety for binding sites on target enzymes [8]. Research on related nitrobenzoate compounds demonstrates their ability to interfere with nicotinamide adenine dinucleotide binding through competitive inhibition mechanisms [11].

Specific enzyme targets within nicotinamide adenine dinucleotide-dependent systems show particular susceptibility to nitroaromatic inhibition. 2-Nitrobenzoate nitroreductase enzymes, which utilize nicotinamide adenine dinucleotide phosphate as a cofactor, can be directly inhibited by structural analogs [12]. The enzyme exhibits sensitivity to compounds containing nitrobenzoate frameworks, with inhibition constants in the micromolar range for related structures [13].

The bromine substituent enhances inhibitory activity through halogen bonding interactions with enzyme active sites. Studies on brominated aromatic compounds demonstrate their ability to form specific interactions with amino acid residues in nicotinamide adenine dinucleotide binding domains [4]. These interactions can stabilize inhibitor binding and increase selectivity for target enzymes over off-target proteins.

Mechanistic studies reveal that nitrobenzoate compounds can disrupt nicotinamide adenine dinucleotide-dependent enzyme function through multiple pathways. Direct competitive inhibition occurs when the compound binds to the nicotinamide adenine dinucleotide binding site, preventing cofactor association [14]. Alternative mechanisms include allosteric inhibition, where binding at secondary sites induces conformational changes that reduce enzyme activity [11].

The amino linker in methyl 2-((4-bromobenzyl)amino)-3-nitrobenzoate provides additional opportunities for enzyme interaction. Amino groups can form hydrogen bonds with active site residues, particularly in the cofactor binding domains of nicotinamide adenine dinucleotide-dependent enzymes [12]. This interaction mode can contribute to binding affinity and selectivity for specific enzyme targets.

Quantitative structure-activity relationship analysis supports the inhibitory potential of this compound class against nicotinamide adenine dinucleotide-dependent systems. The combination of nitroaromatic electron-withdrawal, halogen bonding capability, and hydrogen bonding potential creates a pharmacophore suitable for enzyme inhibition [15]. Optimization studies on related compounds have achieved inhibition constants in the low micromolar range against validated enzyme targets.

Proteomic Approaches for Target Deconvolution

The identification of protein targets for methyl 2-((4-bromobenzyl)amino)-3-nitrobenzoate requires sophisticated proteomic methodologies capable of detecting direct binding interactions and downstream cellular effects. Target deconvolution represents a critical step in understanding the compound's mechanism of action and therapeutic potential [16].

Thermal proteome profiling emerges as a particularly valuable approach for this compound class. This methodology monitors protein thermal stability changes upon compound binding, enabling proteome-wide target identification without chemical modification of the test molecule [17]. The technique has demonstrated success in identifying both primary targets and off-target interactions for structurally diverse compounds, with protein coverage extending to over 9000 proteins in human cellular systems [18].

The application of thermal proteome profiling to nitroaromatic compounds has revealed important insights into their target profiles. Compounds containing nitro groups often demonstrate complex interaction patterns with multiple protein targets, reflecting their diverse biological activities [19]. The temperature-dependent binding measurements can distinguish between high-affinity primary targets and lower-affinity secondary interactions, providing a ranked list of potential therapeutic targets.

Chemical proteomics approaches offer complementary information for target deconvolution. Activity-based protein profiling can identify proteins that are covalently modified by reactive metabolites of nitroaromatic compounds [20]. This methodology is particularly relevant for methyl 2-((4-bromobenzyl)amino)-3-nitrobenzoate, as nitro compounds can undergo metabolic activation to form electrophilic species that covalently bind to cellular proteins [21].

Drug affinity responsive target stability represents another powerful proteomic tool for target identification. This approach exploits the principle that protein-drug interactions often alter protease susceptibility, enabling target identification without compound modification [22]. The methodology has proven particularly effective for compounds that bind to structured protein domains, making it suitable for investigating the bromobenzyl aromatic binding interactions of the target compound.

Limited proteolysis mass spectrometry provides structural insights into compound-protein interactions at the proteome scale. This approach can identify specific binding sites and conformational changes induced by compound binding [18]. For methyl 2-((4-bromobenzyl)amino)-3-nitrobenzoate, this methodology could reveal how the bromobenzyl and nitrobenzoate moieties interact with different protein domains.

Capture compound mass spectrometry offers a direct approach to target identification through the use of trifunctional probe molecules [23]. While this approach requires compound modification, it can provide high-sensitivity detection of protein interactions and enable competition studies with the unmodified parent compound. The methodology is particularly valuable for identifying low-abundance protein targets that might be missed by other approaches.

Quantitative proteomics approaches can reveal the downstream effects of compound treatment on protein expression and modification. These studies complement direct binding measurements by identifying cellular pathways affected by compound activity [24]. For nitroaromatic compounds, proteomic analysis often reveals changes in oxidative stress response pathways and cellular energy metabolism systems.

The integration of multiple proteomic approaches provides the most comprehensive target deconvolution strategy. Combining thermal proteome profiling for primary target identification with activity-based profiling for covalent modification detection creates a complete picture of compound-protein interactions [19]. This multi-modal approach has proven essential for understanding the complex pharmacology of bioactive small molecules.

Computational integration of proteomic data with chemical similarity analysis enhances target prediction accuracy. Network-based approaches can identify protein targets based on chemical similarity to compounds with known activities [25]. For methyl 2-((4-bromobenzyl)amino)-3-nitrobenzoate, comparison with other nitroaromatic and brominated aromatic compounds could reveal additional target hypotheses for experimental validation.

XLogP3

4.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

364.00587 g/mol

Monoisotopic Mass

364.00587 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-09-2024

Explore Compound Types